(2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid
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Description
(2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Study
A study focused on the synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives, which were further processed to produce imide derivatives and evaluated for their antibacterial properties. This research underscores the significance of thiazole derivatives in developing new antibacterial agents (Al Dulaimy, Kadhim, Attia, & Thani, 2017).
Antimicrobial and Antiurease Activities
Another study synthesized 6-substituted amino-penicillanic acid esters, incorporating 1,3-thiazole or 1,3-thiazolidinone nuclei. These compounds displayed significant antimicrobial, antiurease, anti-β-lactamase, and antilipase activities, highlighting the thiazole ring's potential in enhancing the biological activities of penicillin derivatives (Demirci et al., 2014).
Anticancer Evaluation
Research into 10-aryl-, 10-aralkyl-, and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones explored their potential as anti-HIV agents, although the evaluated compounds did not exhibit desired activity. This study illustrates the exploration of thiazole derivatives for anticancer and antiviral applications, despite the challenges in achieving effective results (Liu, Shih, & Lee, 1993).
Heterocyclic System Synthesis
Efforts to develop benzoylamino substituted azolo- and azinopyrimidines using methyl 2-benzoylamino-3-dimethylaminopropenoate as a reagent further exemplify the utility of thiazole derivatives in synthesizing complex heterocyclic systems with potential pharmacological applications (Stanovnik et al., 1990).
Chiral 2-Thiazolines Synthesis and Oxidation
Research into chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) and their oxidation products contributes to the development of novel synthetic methodologies and the understanding of thiazole chemistry. This work has implications for creating new chemical entities with specific optical activities (Aitken, Armstrong, Galt, & Mesher, 1997).
Properties
IUPAC Name |
2-[2-[[4-(pentanoylamino)benzoyl]amino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-2-3-4-14(21)18-12-7-5-11(6-8-12)16(24)20-17-19-13(10-25-17)9-15(22)23/h5-8,10H,2-4,9H2,1H3,(H,18,21)(H,22,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEDCQXLUBNFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.